N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-26(2)20-13-11-18(12-14-20)21(27-15-7-8-16-27)17-24-22(28)23(29)25-19-9-5-3-4-6-10-19/h11-14,19,21H,3-10,15-17H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUNEUPWZIQRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCCC2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as cycloheptylamine, 4-(dimethylamino)benzaldehyde, and pyrrolidine. These intermediates are then subjected to condensation reactions, followed by cyclization and oxalamide formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has been investigated for its role as a pharmacological agent in the treatment of several conditions. Its structural features suggest potential interactions with various biological targets.
1.1. Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the dimethylamino group suggests that it could act as a modulator of dopaminergic pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease .
1.2. Pain Management
The compound's structural similarity to known analgesics positions it as a candidate for pain management therapies. Studies have shown that derivatives of similar compounds can exhibit significant analgesic properties, potentially offering new avenues for chronic pain treatment .
Drug Development and Therapeutic Uses
The synthesis and modification of this compound have led to the exploration of its efficacy in various therapeutic areas.
2.1. Anti-inflammatory Properties
Recent studies have highlighted the compound's potential anti-inflammatory effects, which could be beneficial in treating autoimmune diseases or conditions characterized by chronic inflammation. The mechanism appears to involve the modulation of inflammatory cytokines, suggesting a dual role in both pain relief and inflammation reduction .
2.2. Cancer Research
Emerging research indicates that compounds structurally related to this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This positions the compound as a candidate for further investigation in oncology .
Data Tables and Case Studies
To provide a clearer understanding of the applications of this compound, the following tables summarize key findings from various studies:
Mechanism of Action
The mechanism by which “N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide” exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogues
The closest structural analogue identified is N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS: 941933-25-1, Figure 1) . Below is a comparative analysis:
Functional Implications of Substituents
- Cycloheptyl vs. Fluorophenylmethyl: The cycloheptyl group in the target compound increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Shared N-Substituent: The 2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl group is conserved, suggesting both compounds target similar biological pathways. The dimethylamino group may act as a hydrogen-bond acceptor, while pyrrolidine contributes conformational rigidity.
Biological Activity
N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a synthetic organic compound known for its potential therapeutic applications due to its unique chemical structure. The compound belongs to the class of oxalamides and has garnered attention in medicinal chemistry for its biological activity.
Chemical Structure and Properties
- Molecular Formula : C23H36N4O2
- IUPAC Name : this compound
- CAS Number : 941975-92-4
The compound features a cycloheptyl group, a dimethylamino group, and a pyrrolidine moiety, which contribute to its solubility and interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with receptors and enzymes.
The compound is believed to exert its effects through the modulation of specific molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a critical role in signal transduction. This compound may influence GPCR-mediated pathways, potentially leading to various physiological responses .
- Enzymatic Interactions : The compound may also interact with enzymes involved in metabolic pathways, thereby influencing biochemical processes within cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant-like effects in animal models. The presence of the dimethylamino group is thought to enhance central nervous system penetration, potentially leading to improved efficacy .
- Analgesic Properties : A study demonstrated that related oxalamides possess analgesic effects, suggesting that this compound may also exhibit pain-relieving properties .
- Neuroprotective Effects : Preliminary findings suggest that this compound could have neuroprotective properties, possibly through the modulation of neurotransmitter systems, which warrants further investigation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-cycloheptyl-N2-(2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | Contains methyl group instead of dimethylamino | Moderate analgesic effects |
| N1-cycloheptyl-N2-(2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | Chlorine substitution affects receptor binding | Potentially higher affinity for certain GPCRs |
The presence of the dimethylamino group in this compound enhances its solubility and biological activity compared to other oxalamides.
Q & A
Q. How to resolve discrepancies between computational binding predictions and experimental IC50 values?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
